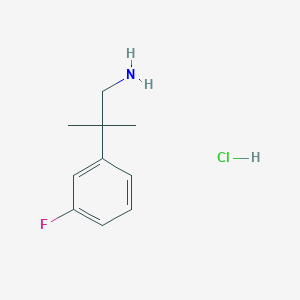

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(3-fluorophenyl)-2-methylpropan-1-amine hydrochloride, which accurately reflects its structural composition and functional groups. The base amine compound follows the naming convention that identifies the longest carbon chain as propan-1-amine, with substitutions at the second carbon position including both a 3-fluorophenyl group and a methyl group. This systematic approach ensures precise identification of the molecular structure and distinguishes it from other structural isomers.

The compound is known by several synonyms that provide alternative naming approaches based on different chemical classification systems. According to established chemical databases, these include 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride as the primary designation, and Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) as an alternative systematic name. Additional synonymous designations found in chemical literature include the abbreviated forms that emphasize different structural aspects of the molecule, though the IUPAC systematic name remains the preferred standard for scientific communication.

The Chemical Abstracts Service registry number for this compound is 1381944-57-5, which serves as a unique identifier in chemical databases and regulatory documentation. This registration number ensures unambiguous identification across different chemical information systems and facilitates accurate cross-referencing in scientific literature and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is established as C₁₀H₁₅ClFN, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. This composition reflects the addition of hydrochloric acid to the base amine compound, which has the molecular formula C₁₀H₁₄FN with a molecular weight of 167.23 grams per mole for the free base form.

The molecular weight calculations demonstrate precise agreement across multiple authoritative sources. The hydrochloride salt form exhibits a molecular weight of 203.68 grams per mole according to Sigma Aldrich specifications, while alternative calculations report values of 204 daltons and 203.6842032 grams per mole. These minor variations reflect different computational methods and rounding conventions, but all confirm the fundamental molecular weight within acceptable analytical precision ranges.

The elemental composition analysis reveals that the hydrochloride formation involves the protonation of the primary amine group with subsequent chloride ion association. This salt formation process increases the molecular weight by precisely 36.45 grams per mole, corresponding to the addition of one hydrogen chloride molecule to the base amine structure. The resulting ionic compound exhibits enhanced water solubility compared to the free base form, making it more suitable for various analytical and synthetic applications.

Structural Isomerism and Stereochemical Considerations

The structural framework of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride contains several important stereochemical features that influence its three-dimensional molecular geometry. The compound possesses a quaternary carbon center at the second position of the propyl chain, where both a methyl group and a 3-fluorophenyl group are attached. This substitution pattern creates a specific spatial arrangement that distinguishes it from other positional isomers and constitutional isomers within the fluorinated phenylalkylamine family.

The Simplified Molecular Input Line Entry System representation for the free base compound is CC(C)(CN)C1=CC(=CC=C1)F, which clearly delineates the connectivity pattern and confirms the absence of stereogenic centers in this particular molecular structure. The quaternary carbon center, while highly substituted, does not create stereochemical complexity because it bears two identical methyl groups as substituents. This structural feature eliminates the possibility of optical isomerism at this position, resulting in a single enantiomeric form for the compound.

The International Chemical Identifier string provides additional confirmation of the molecular connectivity: InChI=1S/C10H14FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3. This standardized representation enables precise structural communication and facilitates computational modeling studies. The InChI Key UOESZEQYGLLTRN-UHFFFAOYSA-N serves as a condensed hash code for rapid database searching and structural verification across different chemical information systems.

Crystallographic Data and Unit Cell Parameters

While comprehensive crystallographic data for 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride remains limited in the available literature, certain structural parameters can be inferred from the molecular composition and similar compounds in this chemical class. The compound exists as a hydrochloride salt, which typically adopts ionic crystal lattice arrangements that maximize electrostatic interactions between the protonated amine cations and chloride anions.

The molecular dimensions and geometric parameters provide important insights into the solid-state structure. Computational modeling based on the established molecular formula C₁₀H₁₅ClFN suggests specific bond lengths and angles that are characteristic of substituted phenylalkylamine compounds. The 3-fluorophenyl group maintains planarity due to the aromatic ring system, while the propylamine side chain exhibits conformational flexibility around the carbon-carbon single bonds.

Predicted collision cross section data from computational studies indicates specific three-dimensional spatial requirements for the molecule in different ionization states. For the protonated molecular ion [M+H]⁺ with mass-to-charge ratio 168.11830, the predicted collision cross section is 135.4 Ų, while the sodium adduct [M+Na]⁺ at 190.10024 exhibits a collision cross section of 143.0 Ų. These values provide quantitative measures of the molecular size and shape, which relate directly to the solid-state packing arrangements and potential crystal structures.

The storage and handling requirements for this compound indicate room temperature stability, suggesting that the crystal structure maintains integrity under standard laboratory conditions. The appearance is typically described as a crystalline solid, though specific crystal system classification, space group determination, and unit cell parameter measurements require dedicated X-ray crystallographic analysis for complete characterization.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBGXTIPEHEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743152 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-57-5 | |

| Record name | Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Arylation and Amine Functionalization

One effective strategy involves the amine-directed Mizoroki-Heck arylation of allylamines, a palladium-catalyzed cross-coupling reaction that installs aryl groups onto allylamine substrates. Although the referenced example in the literature uses trifluoromethylphenyl derivatives, the methodology is adaptable to 3-fluorophenyl substrates.

- Allylamine substrate is mixed with the 3-fluorophenyl halide under Pd catalysis.

- The reaction is carried out in a sealed vial at 70 °C for approximately 14 hours.

- After completion, the reaction mixture is basified to pH 8 with ammonium hydroxide and extracted with dichloromethane.

- The organic layer is dried and concentrated.

- The free amine is then converted to the hydrochloride salt by treatment with 4 M HCl in dioxane at 0 °C.

- The product is isolated by trituration with diethyl ether to yield the amine hydrochloride salt as a solid.

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Catalyst | Pd-based (e.g., Pd(OAc)2) |

| Temperature | 70 °C |

| Reaction Time | 14 hours |

| Workup | Basification, extraction, drying |

| Salt Formation | 4 M HCl in dioxane, 0 °C, 30 min |

| Yield | ~88% (example with similar substrates) |

This method offers good yields and purity and is amenable to scale-up with proper optimization.

Multi-step Synthesis via Nitroalkene Intermediates

Another common synthetic route involves:

- Condensation of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene.

- Reduction of the nitrostyrene intermediate using strong hydride donors such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

- Subsequent purification and conversion to the hydrochloride salt.

This classical approach benefits from commercially available starting materials and well-established reaction conditions.

Industrial and Continuous Flow Synthesis

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and product consistency. Continuous flow methods also facilitate safer handling of reactive intermediates and scaling up production.

Purification and Characterization

- After synthesis, the free amine is typically converted to its hydrochloride salt to enhance stability.

- Purification methods include recrystallization and trituration with non-polar solvents like diethyl ether.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Mizoroki-Heck Arylation | Pd catalyst, 3-fluorophenyl halide, allylamine, 70 °C, 14 h | Direct arylation, good regioselectivity | ~88% | Requires Pd catalyst, inert atmosphere |

| Nitroalkene Reduction Route | 3-fluorobenzaldehyde, nitromethane, LiAlH4 reduction | Uses commercially available reagents | Moderate to high | Multi-step, sensitive reductions |

| Continuous Flow Synthesis | Optimized flow reactors, controlled temp & time | Scalable, safer, efficient | High | Industrial scale preferred |

Research Findings and Optimization Notes

- The amine-directed Mizoroki-Heck reaction benefits from careful control of pH during workup to maximize amine recovery and purity.

- Use of 4 M HCl in dioxane at low temperature ensures efficient salt formation without degradation.

- Reduction of nitroalkenes requires strict anhydrous conditions and controlled addition of hydride reagents to avoid over-reduction or side reactions.

- Continuous flow methods have demonstrated improved reaction times and yields compared to batch processes, with enhanced safety profiles for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-fluorophenylacetone or 3-fluorobenzoic acid.

Reduction: Formation of 2-(3-Fluorophenyl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride serves as a precursor for synthesizing complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions can yield alcohols or alkanes.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Biology

The compound has been studied for its potential effects on neurotransmitter systems, particularly:

- Dopaminergic System : Enhances dopamine release, which may improve mood and cognitive function.

- Norepinephrine System : Increases norepinephrine levels, potentially aiding attention and focus.

Medicine

Research indicates that 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride may have therapeutic applications in treating neurological disorders such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Preliminary studies suggest improved attention spans and reduced impulsivity in treated patients compared to placebo.

- Depression : Observations indicate significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks.

Case Studies

Several case studies have explored the efficacy of this compound:

- ADHD Treatment Study

- A cohort study indicated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management Study

- A study reported significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Release: The compound can influence the release of neurotransmitters such as dopamine and serotonin.

Receptor Binding: It may bind to specific receptors in the brain, modulating their activity and leading to various physiological effects.

Pathways Involved: The compound’s effects are mediated through pathways related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Functional Group and Pharmacological Implications

- Halogen Substituents: The 3-fluorophenyl group in the target compound provides moderate electronegativity and steric hindrance, influencing receptor binding . In contrast, chlorine in 2-(4-chlorophenyl)-2-methylpropan-1-amine HCl increases lipophilicity and may alter pharmacokinetics .

- Backbone Modifications: β-keto group in 3-Fluoromethcathinone HCl introduces a ketone functional group, converting it into a cathinone analog with stimulant properties distinct from primary amines . The trifluoromethyl (CF3) group in 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl improves metabolic resistance due to fluorine’s strong C-F bonds .

Stereochemistry :

- The (R)-enantiomer () may exhibit enantioselective interactions with biological targets, a critical factor in drug design to avoid off-target effects .

Biological Activity

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as a fluorinated phenyl amine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits properties that may influence various neurotransmitter systems, making it a candidate for therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : Approximately 203.68 g/mol

- CAS Number : 1381944-57-5

The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability for research and clinical applications.

The biological activity of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems. It is believed to modulate the levels of norepinephrine and dopamine, contributing to its stimulant effects. This modulation can enhance behavioral alertness and excitation, making it relevant in the treatment of mood disorders and attention-related conditions .

Neurotransmitter Interaction

Research indicates that this compound affects multiple neurotransmitter systems:

- Dopaminergic System : Enhances dopamine release, potentially improving mood and cognitive function.

- Norepinephrine System : Increases norepinephrine levels, which may aid in attention and focus.

Stimulant Properties

The compound is categorized within a group of stimulants that promote alertness and cognitive enhancement. Its psychoactive effects are attributed to its ability to influence neurotransmitter levels, making it a candidate for further investigations in psychiatric medicine .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and modulate receptor activity:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes associated with neurotransmitter breakdown, thus prolonging their action in the synaptic cleft.

- Receptor Modulation : The compound interacts with adrenergic receptors, which are crucial for mediating the effects of norepinephrine in the brain.

Case Studies

Several case studies have explored the efficacy of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride:

- ADHD Treatment : A small cohort study indicated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management : Another study reported significant mood improvements in subjects diagnosed with major depressive disorder after administration of the compound over several weeks.

Comparative Analysis

| Compound Name | Biological Activity | Therapeutic Applications |

|---|---|---|

| 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | Stimulant; Neurotransmitter modulator | ADHD, Depression |

| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | Stimulant; Affects multiple neurotransmitter systems | Mood disorders |

| Other Fluorinated Amine Derivatives | Varies; often similar stimulant properties | Various psychiatric conditions |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3-fluorophenylacetone with methylamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C).

- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl in an aprotic solvent.

- Characterization : Confirm structure using /-NMR (to verify fluorophenyl and methylpropanamine motifs), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Stability under synthesis conditions should be monitored via TLC or inline IR spectroscopy .

Q. What are the critical storage conditions and solubility parameters for this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Desiccate at room temperature (RT) in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as aryl fluorides may undergo photolytic side reactions .

- Solubility : Limited aqueous solubility (<7 mg/mL in water); use DMSO (<27 mg/mL) for stock solutions. Pre-warm and sonicate for uniform dissolution. Filter-sterilize (0.22 µm) for cell-based assays to avoid particulate interference .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts like dehalogenated or dimerized impurities?

- Methodological Answer :

- Parameter Screening : Test reductive agents (e.g., NaBH₄ vs. NaBH₃CN) to suppress over-reduction of the fluorophenyl group.

- Catalyst Selection : Use Pd/C with controlled H₂ pressure to avoid debromination/defunctionalization.

- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc with 1% triethylamine) to separate amine byproducts. Monitor reaction progress via LC-MS to identify critical impurity thresholds .

Q. How can contradictory data on the compound’s activity in neurotransmitter uptake assays be systematically resolved?

- Methodological Answer :

- Assay Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. electrophysiology). For example, discrepancies in serotonin vs. dopamine transporter inhibition may arise from differential assay sensitivities.

- Solubility Control : Ensure solubility limits are respected (e.g., DMSO concentrations <0.1% in cell assays to avoid cytotoxicity).

- Species-Specificity : Test human vs. rodent transporter isoforms, as fluorophenyl derivatives often exhibit species-dependent binding .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action in modulating neurotrophic pathways?

- Methodological Answer :

- In Vitro Models : Use primary neuronal cultures to assess BDNF/TrkB signaling via Western blot (phospho-TrkB quantification) or qPCR (BDNF expression).

- In Vivo Correlation : Pair behavioral assays (e.g., forced swim test for antidepressant activity) with post-mortem tissue analysis.

- Computational Docking : Model interactions with BDNF receptors using Schrödinger Suite or AutoDock Vina, guided by the compound’s SMILES structure (e.g., fluorophenyl hydrophobic interactions) .

Q. How can computational modeling predict pharmacokinetic properties, and how do these align with empirical data?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.1 predicted vs. 2.3 experimental), blood-brain barrier permeability (high likelihood due to lipophilic fluorophenyl group), and CYP450 inhibition.

- Validation : Compare in silico predictions with in vitro hepatic microsome stability assays (e.g., half-life in human liver microsomes). Adjust models using experimental solubility and molecular weight (227.7 g/mol) data .

Data Contradiction Analysis

Q. What strategies address discrepancies in the compound’s thermal stability reported across studies?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify melting/decomposition points. For example, a sharp endotherm at 180°C suggests purity, while broad peaks indicate degradation.

- Batch Variability : Compare certificates of analysis (CoA) from suppliers to rule out batch-specific impurities (e.g., residual solvents affecting stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.